molecular formula C22H26N2O2 B4641931 N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]benzamide

N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]benzamide

Cat. No. B4641931
M. Wt: 350.5 g/mol
InChI Key: DQROKYOHVODXNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]benzamide derivatives involves multiple steps, including the use of piperidine as a base or as a reactant. For instance, novel piperidine derivatives with significant anti-acetylcholinesterase activity have been synthesized by introducing bulky moieties into the benzamide structure, indicating the importance of substituent variation in enhancing activity (Sugimoto et al., 1990). Additionally, complex reactions involving elimination, reduction, and bromination steps have been employed to create novel non-peptide CCR5 antagonists (Bi, 2014), showcasing the compound's potential in drug development.

Molecular Structure Analysis

Advanced spectroscopic methods, including FT-IR, FT-Raman, NMR, and molecular docking studies, have been utilized to characterize the molecular structure of related piperidine derivatives. These studies offer insights into the compound's conformational preferences, electronic properties, and potential biological interactions, providing a foundation for understanding its chemical behavior and reactivity (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives participate in diverse chemical reactions, forming complex structures with potential biological activities. For example, reactions with piperidin-2-ylmethanamine result in compounds with varying properties depending on the reaction conditions (Topuzyan et al., 2013). Such versatility underscores the compound's utility in synthesizing novel therapeutic agents.

Physical Properties Analysis

The physical properties of N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in drug formulation and delivery. While specific studies on this compound's physical properties were not directly found, related research emphasizes the importance of these characteristics in pharmaceutical development.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, define the compound's potential as a drug candidate. The synthesis and characterization of benzamide derivatives reveal insights into their chemical behavior, with some showing selective serotonin receptor agonism (Sonda et al., 2004), highlighting the chemical versatility and therapeutic potential of these compounds.

properties

IUPAC Name

N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(11-14-23-22(26)20-9-5-2-6-10-20)24-15-12-19(13-16-24)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQROKYOHVODXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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